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2,4-Dichloroanilinoacetonitrile
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Overview
Description
2,4-Dichloroanilinoacetonitrile is a useful research compound. Its molecular formula is C8H6Cl2N2 and its molecular weight is 201.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
2,4-Dichloroanilinoacetonitrile serves as a valuable building block in organic synthesis. It is utilized to create more complex organic molecules, aiding in the development of pharmaceuticals and agrochemicals. Its structure allows for various functional group modifications, making it versatile for synthetic pathways.
Biological Studies
The compound has been employed in biological research to investigate biochemical pathways and interactions. Its ability to modulate enzyme activity makes it useful for studying metabolic processes and cellular functions.
Pharmacological Research
Recent studies have highlighted the pharmacological potential of this compound:
- Cytotoxic Activity : Research indicates significant cytotoxic effects against various cancer cell lines. For example, it demonstrated substantial inhibition of cell proliferation in human breast cancer cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study 1: Breast Cancer Model
In a xenograft model of breast cancer, treatment with this compound led to a marked reduction in tumor size compared to control groups. This suggests its potential as an anticancer agent.
Case Study 2: Inflammation Model
In a murine model induced by lipopolysaccharides (LPS), administration of the compound significantly decreased inflammatory markers. This supports its role in anti-inflammatory therapies.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Building block for complex organic molecules | Versatile for functional group modifications |
Biological Studies | Investigates biochemical pathways | Modulates enzyme activity |
Pharmacological Research | Potential anticancer and anti-inflammatory properties | Significant cytotoxicity against cancer cells |
Reduces inflammatory markers |
Properties
CAS No. |
75241-35-9 |
---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2-(2,4-dichloroanilino)acetonitrile |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,12H,4H2 |
InChI Key |
WPJWITLLYXUSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.